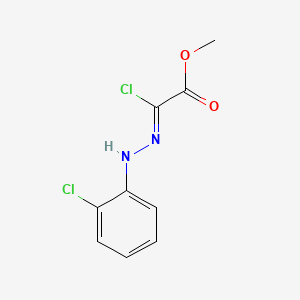

Acetic acid, chloro((2-chlorophenyl)hydrazono)-, methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “Acetic acid, chloro((2-chlorophenyl)hydrazono)-, methyl ester” can be analyzed using various methods. For instance, the 3D structure of similar compounds can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The physical and chemical properties of “Acetic acid, chloro((2-chlorophenyl)hydrazono)-, methyl ester” include its molecular formula (C9H8Cl2N2O2) and molecular weight (247.07 g/mol). A similar compound, methyl chloro(2-chlorophenyl)acetate, has a molecular weight of 219.065 Da .Applications De Recherche Scientifique

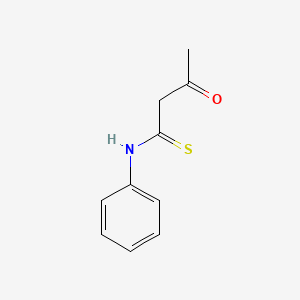

Synthesis and Anticancer Activity

Research involving the synthesis of derivatives of acetic acid, chloro((2-chlorophenyl)hydrazono)-, methyl ester, aims at exploring potential anticancer activities. For instance, the convenient synthesis of new derivatives based on the modification of similar esters demonstrates potential for anticancer activity, focusing on the development of potent HDAC inhibitors through various chemical transformations such as saponification, hydrazinolysis, and reactions with trichloroacetonitrile and acetic anhydride (S. E. Rayes et al., 2019). These processes underscore the versatility of acetic acid esters in synthesizing compounds with potential therapeutic applications.

Stability and Derivatization Studies

Stability studies of similar compounds, such as [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid derivatives, reveal insights into the structural features that contribute to their aqueous instability and explore the possibility of stabilizing these agents through prodrug derivatization (D. Pretzer & A. Repta, 1987). Such studies are crucial for the development of stable, effective drug candidates.

Synthesis of Pyrazolones and Oxadiazoles

The synthesis of novel compounds containing pyrazolones and 1,3,4 oxadiazoles demonstrates the utility of acetic acid esters in creating compounds with potential antimicrobial activity. The preparation involves refluxing with appropriate ketones in methanol and catalytic acetic acid, highlighting the role of acetic acid esters in synthesizing biologically active molecules (M. Bhise et al., 2009).

Application in Sterilization and Coronavirus Resistance

Recent research has also explored the application of diimine Schiff base complexes, derived from compounds similar to acetic acid, chloro((2-chlorophenyl)hydrazono)-, methyl ester, in sterilization and providing resistance against the coronavirus (COVID-19). This innovative approach demonstrates the potential of these compounds in addressing critical health challenges (M. Refat et al., 2021).

Advanced Material Synthesis

The synthesis of sterically hindered bis(pentachlorophenyl)acetic acid and derived stable free radicals highlights the application of acetic acid esters in the development of new materials with unique properties, such as stable free radicals, which are of interest in various industrial and research contexts (P. O'neill & A. F. Hegarty, 1992).

Propriétés

IUPAC Name |

methyl (2Z)-2-chloro-2-[(2-chlorophenyl)hydrazinylidene]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O2/c1-15-9(14)8(11)13-12-7-5-3-2-4-6(7)10/h2-5,12H,1H3/b13-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDQGPAZSCDNKA-JYRVWZFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=NNC1=CC=CC=C1Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=N/NC1=CC=CC=C1Cl)/Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, chloro((2-chlorophenyl)hydrazono)-, methyl ester | |

CAS RN |

82417-83-2 |

Source

|

| Record name | Acetic acid, chloro((2-chlorophenyl)hydrazono)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082417832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide](/img/structure/B1312918.png)

![((3aR,4R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B1312923.png)

![[(4-Fluorobenzyl)sulfonyl]acetic acid](/img/structure/B1312927.png)

![Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-](/img/structure/B1312931.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B1312935.png)

![6-Methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1312937.png)